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molecular formula C19HF13 B8531533 1,2,3,4,5,6,7,8-Octafluoro-9-(pentafluorophenyl)-fluorene CAS No. 63264-80-2

1,2,3,4,5,6,7,8-Octafluoro-9-(pentafluorophenyl)-fluorene

Cat. No. B8531533
M. Wt: 476.2 g/mol
InChI Key: GLQWBYAOHPDZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07081505B2

Procedure details

4.5 g (0.009 moles) of 1,2,3,4,5,6,7,8-octafluoro-9-hydroxy-9-(pentafluorophenyl)fluorene thus prepared, are added to 25 ml (0.26 moles) of PBr3 and heated to 1100C for 30 minutes in an inert atmosphere. The reaction mass is hydrolyzed in ice, extracted with ethyl ether, the extract is washed with an aqueous solution (10%) of NaHCO3, dried on sodium sulfate, filtered and dried. The residue is purified by chromatography on a silica gel column (eluant: petroleum ether/methylene chloride, 98/2), obtaining, after evaporation of the pure fractions, 3.61 g of white crystalline product corresponding to the desired product having formula (VI) (yield 84%) (characterization by means of 1H-NMR and
Name
1,2,3,4,5,6,7,8-octafluoro-9-hydroxy-9-(pentafluorophenyl)fluorene
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1100C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:14]2[C:13](O)([C:15]3[C:20]([F:21])=[C:19]([F:22])[C:18]([F:23])=[C:17]([F:24])[C:16]=3[F:25])[C:12]3[C:7](=[C:8]([F:30])[C:9]([F:29])=[C:10]([F:28])[C:11]=3[F:27])[C:6]=2[C:5]([F:31])=[C:4]([F:32])[C:3]=1[F:33].P(Br)(Br)Br>>[F:1][C:2]1[C:14]2[CH:13]([C:15]3[C:16]([F:25])=[C:17]([F:24])[C:18]([F:23])=[C:19]([F:22])[C:20]=3[F:21])[C:12]3[C:7](=[C:8]([F:30])[C:9]([F:29])=[C:10]([F:28])[C:11]=3[F:27])[C:6]=2[C:5]([F:31])=[C:4]([F:32])[C:3]=1[F:33]

Inputs

Step One
Name
1,2,3,4,5,6,7,8-octafluoro-9-hydroxy-9-(pentafluorophenyl)fluorene
Quantity
4.5 g
Type
reactant
Smiles
FC1=C(C(=C(C=2C3=C(C(=C(C(=C3C(C12)(C1=C(C(=C(C(=C1F)F)F)F)F)O)F)F)F)F)F)F)F
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
1100C
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
the extract is washed with an aqueous solution (10%) of NaHCO3
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on a silica gel column (eluant: petroleum ether/methylene chloride, 98/2)
CUSTOM
Type
CUSTOM
Details
obtaining
CUSTOM
Type
CUSTOM
Details
after evaporation of the pure fractions, 3.61 g of white crystalline product corresponding to the desired product

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C=2C3=C(C(=C(C(=C3C(C12)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F)F)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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